molecular formula C18H19N3O B039145 Ondansetron CAS No. 116002-70-1

Ondansetron

Cat. No.: B039145
CAS No.: 116002-70-1
M. Wt: 293.4 g/mol
InChI Key: FELGMEQIXOGIFQ-UHFFFAOYSA-N
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Description

Ondansetron is a medication primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. It is a serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ondansetron involves several key steps. One common method includes the reaction of a carbazolone with formaldehyde or a formaldehyde precursor and an amine, followed by the addition of an imidazole. This reaction is typically carried out at elevated temperatures in a non-aqueous polar solvent . Another method involves a continuous flow synthesis approach, which includes a condensation step and a Mannich reaction .

Industrial Production Methods: In industrial settings, this compound is often produced using a combination of batch and continuous flow processes. The continuous flow process allows for better control of reaction parameters and higher efficiency, while the batch process accommodates the physical properties of the reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Ondansetron undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Formaldehyde or Formaldehyde Precursors: Used in the condensation reactions.

    Amines and Imidazoles: Used in the Mannich and substitution reactions.

    Non-Aqueous Polar Solvents: Provide the medium for these reactions.

Major Products: The major product of these reactions is this compound itself, which is obtained in high yields through the described synthetic routes .

Scientific Research Applications

Ondansetron has a wide range of applications in scientific research:

Mechanism of Action

Ondansetron works by blocking serotonin 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone. This blockade prevents the action of serotonin, which is a key mediator of nausea and vomiting . The molecular targets involved include the serotonin 5-HT3 receptors, which are part of the body’s emetic response pathway .

Comparison with Similar Compounds

Uniqueness of Ondansetron: this compound is unique in its high selectivity and potency as a serotonin 5-HT3 receptor antagonist. It is more effective in preventing nausea and vomiting during the first 24 hours after chemotherapy compared to other antiemetics . Additionally, its safety profile and availability in various formulations make it a preferred choice in clinical settings .

This compound continues to be a critical medication in the management of nausea and vomiting, with ongoing research exploring its broader applications and potential new uses.

Properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride)
Record name Ondansetron [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8023393
Record name Ondansetron
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ondansetron
Source Human Metabolome Database (HMDB)
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Solubility

Sparingly soluble in water, Very soluble in acid solutions
Record name Ondansetron
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Mechanism of Action

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established.
Record name Ondansetron
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Color/Form

Crystals from methanol

CAS No.

99614-02-5
Record name Ondansetron
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Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]
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Record name ONDANSETRON
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Record name Ondansetron
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Record name Ondansetron
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Melting Point

231-232 °C, 231 - 232 °C
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
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Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (12 kg, 41 mol) and 2-methylimidazole (20.2 kg, 246 mol, 6 eq.) were suspended in mixture of water (120 L) and DMF (30 L). The reaction mixture was heated to reflux (100–102° C.) and stirred for 5 hours at this temperature. The reaction mixture was cooled to 5–10° C. and stirred for half an hour. The precipitated crude ondansetron base was filtered and washed with cold water (2×110 L) and dried under vacuum at 60° C. to give ondansetron base (10 kg, 83% yield) in 97.3% HPLC purity. The major impurity was the exomethylene carbazolone which amounted to 2.6% of the crude ondansetron mixture.
Quantity
20.2 kg
Type
reactant
Reaction Step One
Name
Quantity
120 L
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (1.7 g) in water (17 ml) was treated with 2-methylimidazole (1.4 g) and then heated under reflux for 20 h. The cooled mixture was filtered and the residue washed with water (3×15 ml) to give a product (1.7 g) m.p. 221°-221.5°. This material was recrystallised from methanol to give the title compound (1.4 g) m.p. 231°-232°.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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